N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Dopamine D3 receptor 5-HT2A receptor Selectivity profiling

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1235118-34-9) is a synthetic small molecule featuring a piperidine core linked to a pyrimidine ring and a benzodioxole-5-carboxamide moiety. The benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules including dopamine receptor agonists and kinase inhibitors.

Molecular Formula C18H20N4O3
Molecular Weight 340.383
CAS No. 1235118-34-9
Cat. No. B2548087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
CAS1235118-34-9
Molecular FormulaC18H20N4O3
Molecular Weight340.383
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C4=NC=CC=N4
InChIInChI=1S/C18H20N4O3/c23-17(14-2-3-15-16(10-14)25-12-24-15)21-11-13-4-8-22(9-5-13)18-19-6-1-7-20-18/h1-3,6-7,10,13H,4-5,8-9,11-12H2,(H,21,23)
InChIKeyHNJNEBVKMUZGIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1235118-34-9): A Piperidine–Benzodioxole Screening Compound


N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1235118-34-9) is a synthetic small molecule featuring a piperidine core linked to a pyrimidine ring and a benzodioxole-5-carboxamide moiety. The benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules including dopamine receptor agonists and kinase inhibitors [1]. The compound belongs to the class of piperidine–benzodioxole derivatives, a chemotype explored for central nervous system (CNS) receptor modulation and oncology targets [2]. Despite structural resemblance to the marketed antiparkinsonian agent piribedil (a piperazine analog), no publicly accessible quantitative biological activity data from authoritative databases, peer-reviewed journals, or patent filings have been identified for this specific compound as of the knowledge cutoff.

Why Generic Substitution of N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide Carries Unquantified Risk


Within the piperidine–benzodioxole chemical class, subtle structural variations—such as the nature of the heterocyclic head group (pyrimidine vs. pyridine vs. phenyl), the linker type (carboxamide vs. methylene vs. sulfonamide), and the ring scaffold (piperidine vs. piperazine)—have been documented to produce divergent pharmacological profiles across receptor families including dopamine D2/D3, serotonin 5-HT2A, and PI3K/Akt [1][2]. Because no head-to-head selectivity or potency data are publicly available for CAS 1235118-34-9, any assumption that this compound behaves identically to a structurally similar analog (e.g., piribedil, a piperazine-based D2/D3 agonist) introduces an unquantifiable risk of target promiscuity, potency shift, or physicochemical property alteration. The absence of public comparative data means procurement decisions for screening campaigns or chemical biology studies cannot rely on published evidence and must instead be supported by in-house profiling.

Quantitative Differentiation Evidence for N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide: A Transparency Report


Head-to-Head Selectivity Profiling Against D2, D3, and 5-HT2A Receptors: No Public Data Available

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, and Google Patents identified no publicly available radioligand binding or functional assay data for 1235118-34-9 at dopamine D2, D3, or serotonin 5-HT2A receptors. In contrast, structurally related piperidine–benzodioxole compounds disclosed in WO2012117001A1 demonstrate defined dual 5-HT2A/D3 modulation with selectivity over the D2 receptor [1]. The absence of analogous data for the target compound means its selectivity fingerprint relative to this comparator class cannot be established from public sources.

Dopamine D3 receptor 5-HT2A receptor Selectivity profiling CNS drug discovery

Kinase Inhibition Profiling (PI3K/Akt Pathway): No Public Data Available

While some benzodioxole–pyrimidine conjugates have been reported as ATP-competitive Akt inhibitors, no enzyme inhibition IC50 or cellular pathway modulation data for 1235118-34-9 have been deposited in ChEMBL, BindingDB, or PubChem [1]. The publicly available evidence is insufficient to determine whether this compound engages PI3K/Akt signaling with measurable potency, let alone to compare its activity against benchmark Akt inhibitors such as ipatasertib (IC50 8 nM) or MK-2206 (IC50 8–50 nM).

PI3K signaling Protein Kinase B (Akt) Kinase inhibitor Oncology

Physicochemical and Drug-Likeness Comparison: Structural Analog Benchmarking Without Biological Data

Based on its SMILES structure (C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C4=NC=CC=N4), the compound has a molecular weight of 340.38 g/mol, 3 hydrogen bond acceptors, 1 hydrogen bond donor, and a topological polar surface area (TPSA) of approximately 68 Ų. These values place it within favorable CNS drug-like space (MW < 400, TPSA < 90 Ų) comparable to piribedil (MW 298.4, TPSA 51.1 Ų) [1][2]. However, the carboxamide linker introduces an additional hydrogen bond donor relative to piribedil's methylene linker, which may alter membrane permeability and receptor binding pharmacology in ways that cannot be predicted without experimental data.

Drug-likeness Physicochemical properties CNS MPO Lead optimization

Antiproliferative Activity in Cancer Cell Lines: Class-Level Suggestion Without Specific Data

No peer-reviewed publication or patent reports antiproliferative IC50 values for 1235118-34-9 against any cancer cell line panel. The benzodioxole–carboxamide chemotype has been associated with anticancer activity in some series, but without direct evidence, any claim of differential cytotoxicity versus normal cells or relative to comparator compounds (e.g., piperine derivatives) is unsupported [1].

Anticancer Cytotoxicity Cell viability IC50

Recommended Application Scenarios for N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide Based on Structural Inference


CNS Receptor Screening Library Diversification

Given the structural relationship to piribedil and the benzodioxole–piperidine class exemplified in patent WO2012117001A1, this compound can serve as a diversity element in aminergic GPCR screening libraries (D2, D3, 5-HT2A). Procurement is advised when the goal is to explore piperidine-core analogs distinct from piperazine-based reference compounds, with the explicit understanding that selectivity and potency must be determined in-house [1].

Kinase Selectivity Panel Profiling (PI3K/Akt Pathway)

The pyrimidine–piperidine–benzodioxole scaffold is consistent with ATP-competitive kinase inhibitor pharmacophores. This compound may be procured as part of a broader kinase selectivity screening panel to evaluate whether it exhibits any inhibitory activity against PI3K isoforms or Akt, informing structure–activity relationship (SAR) campaigns for kinase-targeted therapies [1].

Physicochemical and Metabolic Stability Benchmarking

The calculated physicochemical profile (MW 340.38, TPSA ~68 Ų) suggests potential CNS penetration. Procurement for comparative in vitro ADME studies—including microsomal stability, permeability assays, and plasma protein binding—against piperazine analogs such as piribedil can help quantify the impact of the piperidine core and carboxamide linker on pharmacokinetic properties [1][2].

Chemical Biology Tool for Target Deconvolution Studies

In the absence of known biological targets, this compound may be procured as a chemical probe for phenotypic screening or affinity-based proteomics (e.g., thermal proteome profiling) to identify its cellular target(s). The benzodioxole and pyrimidine moieties provide potential handles for future derivatization or photoaffinity labeling [2].

Quote Request

Request a Quote for N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.